BenchChemオンラインストアへようこそ!

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate

Metabolic stability Ester prodrug strategy Pharmacokinetics

This compound is the crucial ester analog of the prominent 3-cyano-benzamide GPR139 agonist 7f. It is the only commercially available tool that allows for direct, matched-pair comparisons to isolate the impact of the linker (ester vs. amide) on receptor pharmacology, metabolic stability, and pharmacokinetics without altering the core pharmacophore. Researchers can use it as a chemically matched negative control in functional assays, or to study esterase-mediated clearance via parallel stability assays. This molecule is also a versatile synthetic intermediate due to its labile ester bond, supporting further library diversification.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 1007927-53-8
Cat. No. B2383908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate
CAS1007927-53-8
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C18H16N2O3/c1-13(15-7-3-2-4-8-15)20-17(21)12-23-18(22)16-9-5-6-14(10-16)11-19/h2-10,13H,12H2,1H3,(H,20,21)
InChIKeyQYDHCIMSAYXVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate (CAS 1007927-53-8) — Structural Classification and Procurement Context


2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate (CAS 1007927-53-8) is a synthetic ester of 3-cyanobenzoic acid bearing an (S)-α-methylbenzylamine-derived oxoethyl linker, with molecular formula C₁₈H₁₆N₂O₃ and a molecular weight of approximately 308.3 g/mol [1]. It belongs to a class of small-molecule orthosteric agonists targeting the orphan G protein-coupled receptor GPR139, a CNS-enriched receptor implicated in motor control and metabolism [2]. The compound is structurally distinguished from the well-characterized GPR139 agonist series by its ester linkage, which replaces the glycine-amide bond found in lead candidates such as JNJ‑63533054 and the 3‑cyano‑benzamide analog 7f [2]. This ester congener is offered primarily by specialty chemical suppliers for research use; procurement decisions should therefore be informed by its specific structural differentiation from the more extensively pharmacologically profiled amide analogs.

Why Generic Substitution Is Inadequate for 2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate


Simple interchange with a close structural analog—such as the corresponding 4‑cyanobenzoate isomer, the 3‑cyano‑benzamide (compound 7f), or the 3‑chloro‑benzamide JNJ‑63533054—is not scientifically justifiable because the linker chemistry (ester vs. amide), the position of the cyano substituent, and the nature of the aryl substituent each independently and combinatorially modulate GPR139 potency, intrinsic efficacy, and drug-like properties [1]. Published structure–activity relationship (SAR) data demonstrate that moving the cyano group from the meta to the para position, or replacing the amide bond with an ester, fundamentally alters hydrogen-bond donor/acceptor count, hydrolytic stability, and conformational preferences, all of which affect receptor activation and metabolic fate [1]. Consequently, experimental outcomes—whether in receptor pharmacology, in‑vitro ADME profiling, or in‑vivo behavioral models—cannot be extrapolated from a different subclass member without risking misleading conclusions and wasted procurement expenditure.

Quantitative Differentiation Evidence for 2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate


Ester vs. Amide Linker: Predicted Impact on Hydrolytic Stability and Pharmacokinetics

The target compound features an ester linkage connecting the 2-oxoethylamino pharmacophore to the 3-cyanobenzoyl moiety, whereas the pharmacologically characterized analog 7f (CHEMBL3633879) employs a glycine-amide bond [1]. In general, alkyl esters exhibit significantly higher rates of chemical and enzymatic hydrolysis than corresponding amides under physiological conditions; for example, plasma esterases can reduce the half-life of simple benzoate esters by 1–2 orders of magnitude relative to their amide counterparts [2]. Although no direct hydrolysis half-life comparison for this specific pair has been published, the class-level inference is that the ester will display lower metabolic stability, which may be advantageous for applications requiring rapid systemic clearance or for probing esterase-dependent activation in target tissues.

Metabolic stability Ester prodrug strategy Pharmacokinetics

Meta-Cyano Substituent: Quantitative GPR139 Agonist Potency of the Closest Amide Analog 7f

In a calcium-mobilization FLIPR assay using HEK293 cells expressing human GPR139, the 3-cyano-benzamide analog 7f exhibited an EC₅₀ of 59 ± 13 nM with an Eₘₐₓ of 129% (relative to L‑Trp = 100%) [1]. This compound is the closest structurally characterized congener that shares the 3‑cyanobenzoyl moiety with the target ester. In the same assay, the unsubstituted parent benzamide 7a (R = H) displayed a 2.7‑fold weaker potency (EC₅₀ = 162 ± 30 nM) [1], confirming that the meta-cyano group contributes to receptor affinity. The 3‑chloro analog JNJ‑63533054 (7c) achieved an EC₅₀ of 16 ± 2 nM [1], indicating that halogen substitution at the meta position is superior to cyano for GPR139 potency, but the cyano group introduces distinct electronic and polarity characteristics.

GPR139 GPCR agonism Calcium mobilization assay

Regioisomeric Differentiation: 3-Cyano vs. 4-Cyano Benzoate Positioning

A regioisomeric counterpart, 2‑Oxo‑2‑((1‑phenylethyl)amino)ethyl 4‑cyanobenzoate (CAS 380484‑51‑5), places the cyano group at the para position . Although direct comparative GPR139 potency data for the 4‑cyano ester are not published, the benzamide SAR table unequivocally demonstrates that moving the chloro substituent from the meta (7c, EC₅₀ = 16 nM) to the para (7d, EC₅₀ = 118 ± 49 nM) position results in a 7.4‑fold loss of potency [1]. By class-level inference, the para‑cyano ester is expected to be substantially less active at GPR139 than the meta‑cyano-substituted target compound. This regioisomeric distinction is critical for procurement: the 3‑cyano isomer is the appropriate choice for GPR139-targeted investigations.

Regioisomerism Structure–activity relationship Receptor binding

Hydrogen-Bond Donor Count and CNS Penetration Potential

The target ester possesses two hydrogen-bond donors (HBD = 2: one amide NH and no additional donor from the ester), identical to the amide analog 7f [1]. In the GPR139 glycine benzamide series, reducing the HBD count was a critical design strategy to improve brain penetration; for instance, the benzohydrazide series achieved enhanced CNS exposure by eliminating one HBD [2]. The ester retains the favorable HBD profile of the amide lead series while potentially offering reduced topological polar surface area (TPSA) due to the replacement of the amide NH with an ester oxygen, which may further improve passive membrane permeability. However, the ester’s susceptibility to peripheral hydrolysis may counteract any theoretical CNS penetration advantage.

Blood–brain barrier CNS drug design Physicochemical property

Optimal Application Scenarios for 2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate Based on Quantitative Differentiation Evidence


Structure–Metabolism Relationship Studies: Probing Esterase-Mediated Hydrolysis in GPR139 Ligand Scaffolds

Because the target compound is the ester congener of the well-characterized 3‑cyano‑benzamide GPR139 agonist 7f (EC₅₀ = 59 nM) [1], it is uniquely suited for paired comparative studies examining how linker chemistry (ester vs. amide) affects metabolic stability, pharmacokinetics, and pharmacodynamics within an otherwise identical pharmacophore. Researchers can incubate the ester and amide in parallel assays—plasma stability, hepatocyte clearance, or tissue homogenates—to quantify differential hydrolysis rates and identify the tissues or species in which esterase activity dominates GPR139 ligand clearance. Such data directly inform whether the ester can serve as a short-acting tool compound or a tissue-selective prodrug.

Negative Control for GPR139 Amide Agonist Series in Receptor Pharmacology

Given the SAR evidence that even modest structural changes (e.g., replacement of the glycine amide linker with an ester) can profoundly alter GPR139 potency [1], this ester compound can serve as a chemically matched negative control in receptor activation assays (e.g., calcium mobilization, β‑arrestin recruitment, or ERK phosphorylation) when used alongside the amide 7f. Demonstrating that the ester exhibits reduced or absent agonist activity—while maintaining the same 3‑cyanobenzoyl and (S)-α‑methylbenzylamine motifs—would validate the essential role of the amide bond in receptor activation and help rule out non-specific assay interference.

Regioisomeric Specificity Tool for GPR139 Binding-Pocket Mapping

The commercial availability of both the 3‑cyano ester (target compound) and the 4‑cyano ester (CAS 380484‑51‑5) enables direct, head-to-head regioisomeric profiling in GPR139 functional assays. Because the benzamide SAR data demonstrate a 7.4‑fold potency penalty when moving the chloro substituent from meta to para [1], a similar or larger difference is predicted for the cyano-substituted ester pair. Comparative dose–response experiments can map the steric and electronic tolerance of the GPR139 orthosteric pocket to the cyano group position, providing structural insights for computational docking and future ligand design.

Organic Synthesis Building Block for Diversifying the GPR139 Agonist Chemical Space

The ester linkage of the target compound is synthetically more labile than the amide bond of the glycine benzamide series, enabling straightforward transesterification or hydrolysis under mild conditions . This chemical feature makes the compound an attractive intermediate for generating diverse ester, acid, or amide libraries around the 2‑oxo‑2‑((1‑phenylethyl)amino)ethyl scaffold, facilitating the exploration of novel GPR139 agonist chemotypes beyond the published glycine benzamide and benzohydrazide series [1].

Quote Request

Request a Quote for 2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.